1-Chloro-4-methoxy-2-methyl-3-nitrobenzene
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Overview
Description
1-Chloro-4-methoxy-2-methyl-3-nitrobenzene is an organic compound with the molecular formula C8H8ClNO3. It belongs to the family of chlorinated nitroaromatic compounds, which are known for their diverse applications in chemical synthesis, pharmaceuticals, and industrial processes . This compound is characterized by its pale yellow crystalline appearance and is soluble in solvents like ethanol, chloroform, and ether.
Preparation Methods
The synthesis of 1-Chloro-4-methoxy-2-methyl-3-nitrobenzene typically involves the nitration of 1-chloro-4-methoxy-2-methylbenzene. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting compound is then purified through recrystallization or chromatography techniques to achieve the desired purity.
Chemical Reactions Analysis
1-Chloro-4-methoxy-2-methyl-3-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions, where the nitro group acts as a deactivating meta-director, influencing the position of incoming electrophiles.
Common reagents and conditions used in these reactions include nitric acid, sulfuric acid, tin, hydrochloric acid, and potassium permanganate . Major products formed from these reactions include amino derivatives and carboxylic acids .
Scientific Research Applications
1-Chloro-4-methoxy-2-methyl-3-nitrobenzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Chloro-4-methoxy-2-methyl-3-nitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The nitro group, being an electron-withdrawing group, deactivates the aromatic ring and directs electrophiles to the meta position . This influences the compound’s reactivity and the formation of specific products during chemical reactions .
Comparison with Similar Compounds
1-Chloro-4-methoxy-2-methyl-3-nitrobenzene can be compared with other similar compounds such as:
1-Chloro-2-methyl-4-nitrobenzene: This compound has a similar structure but differs in the position of the nitro group, affecting its reactivity and applications.
1-Bromo-4-nitrobenzene: This compound contains a bromine atom instead of chlorine, which influences its chemical properties and reactivity.
1-Fluoro-4-methoxy-2-nitrobenzene: The presence of a fluorine atom instead of chlorine alters the compound’s electronic properties and reactivity.
Properties
Molecular Formula |
C8H8ClNO3 |
---|---|
Molecular Weight |
201.61 g/mol |
IUPAC Name |
1-chloro-4-methoxy-2-methyl-3-nitrobenzene |
InChI |
InChI=1S/C8H8ClNO3/c1-5-6(9)3-4-7(13-2)8(5)10(11)12/h3-4H,1-2H3 |
InChI Key |
AHLZROMBSQMRRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])OC)Cl |
Origin of Product |
United States |
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